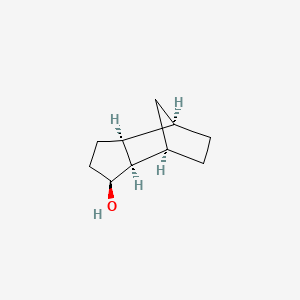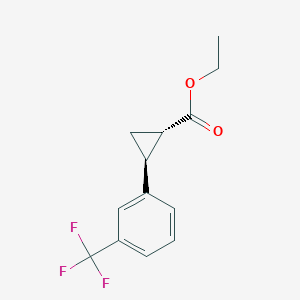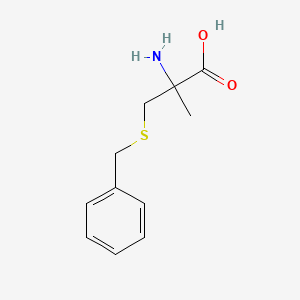
Tetrabutylammonium chloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium chloride dihydrate is an organic compound with the formula [(CH₃CH₂CH₂CH₂)₄N]Cl·2H₂O. It is a quaternary ammonium salt of chloride and appears as a white, water-soluble solid. This compound is often used as a phase transfer catalyst and a source of chloride ions in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium chloride dihydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
[(CH3CH2CH2CH2)4N]OH+HCl→[(CH3CH2CH2CH2)4N]Cl+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and drying under controlled conditions .
化学反応の分析
Types of Reactions
Tetrabutylammonium chloride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Reactions are often carried out in polar solvents such as water or alcohols.
Temperature: Mild to moderate temperatures are typically used to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce tetrabutylammonium hydroxide .
科学的研究の応用
Chemistry
Tetrabutylammonium chloride dihydrate is widely used as a phase transfer catalyst in organic synthesis. It facilitates reactions by transferring reactants between immiscible phases, thereby increasing reaction rates and yields .
Biology and Medicine
In biological research, it is used to study ion transport and membrane permeability. Its ability to form complexes with various ions makes it useful in investigating cellular processes .
Industry
In the industrial sector, this compound is used in the production of other tetrabutylammonium salts, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
作用機序
Tetrabutylammonium chloride dihydrate exerts its effects primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the rate of chemical reactions. The molecular targets include various nucleophiles and electrophiles, and the pathways involved are typically those of nucleophilic substitution and ion exchange .
類似化合物との比較
Similar Compounds
Tetrabutylammonium bromide: Similar in structure but contains a bromide ion instead of a chloride ion.
Tetrabutylammonium iodide: Contains an iodide ion and is used in similar applications as a phase transfer catalyst.
Tetrabutylammonium fluoride: Used as a desilylation reagent in organic synthesis.
Uniqueness
Tetrabutylammonium chloride dihydrate is unique due to its high solubility in water and its effectiveness as a phase transfer catalyst. Compared to its bromide and iodide counterparts, it is less hygroscopic, making it easier to handle and store .
特性
分子式 |
C16H40ClNO2 |
|---|---|
分子量 |
313.9 g/mol |
IUPAC名 |
tetrabutylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H36N.ClH.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChIキー |
WNJBQALVBHDKOM-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12333597.png)
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]-3H-indol-2-one](/img/structure/B12333607.png)


![Octasodium;4-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[[3-[[2,4-bis(oxidoperoxysulfanyl)phenyl]carbamoyl]-5-[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B12333618.png)


![(2E)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12333626.png)

![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B12333634.png)

![Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B12333647.png)

![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
